molecular formula C27H24Cl3NO7S B13144193 L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-

Cat. No.: B13144193
M. Wt: 612.9 g/mol
InChI Key: QXNUQPLTPOHMHT-DEOSSOPVSA-N
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Description

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is a synthetic derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trichloroethoxy sulfonyl group, making it a valuable intermediate in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Sulfonyl Group: The protected amino acid is then reacted with 2,2,2-trichloroethoxy sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the trichloroethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- has several applications in scientific research:

    Peptide Synthesis: The compound is widely used as a building block in the synthesis of peptides due to its Fmoc protecting group, which can be easily removed under mild conditions.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving peptide-based drugs.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein engineering.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound is primarily related to its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phenylalanine: Similar in structure but lacks the trichloroethoxy sulfonyl group.

    Boc-L-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    Cbz-L-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is unique due to the combination of the Fmoc protecting group and the trichloroethoxy sulfonyl group. This dual functionality allows for greater versatility in synthetic applications, particularly in the selective protection and deprotection of functional groups during complex organic syntheses.

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications, contributing to advancements in peptide synthesis, medicinal chemistry, and beyond.

Properties

Molecular Formula

C27H24Cl3NO7S

Molecular Weight

612.9 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid

InChI

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)/t24-/m0/s1

InChI Key

QXNUQPLTPOHMHT-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

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